molecular formula C8H10N4S B2560063 5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole CAS No. 2282643-77-8

5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole

Cat. No. B2560063
CAS RN: 2282643-77-8
M. Wt: 194.26
InChI Key: AASJGHXGUJFJTD-UHFFFAOYSA-N
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Description

5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole, also known as TMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TMT is a heterocyclic compound that contains both a triazole and thiazole ring. This compound has been studied extensively for its unique properties and potential applications in different fields.

Scientific Research Applications

Metal-Free Synthesis of Triazole Derivatives

Beyond its direct applications, this compound’s synthesis pathway is noteworthy. A metal-free process for constructing the triazole ring has been reported . Researchers could explore its scalability, efficiency, and environmental sustainability for synthesizing related compounds.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antifungal and anticancer activities, suggesting that they may target enzymes or proteins involved in these biological processes.

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with their targets through hydrogen bonding , which could potentially lead to changes in the target’s function or activity.

Biochemical Pathways

Given the reported antifungal and anticancer activities of similar compounds , it can be inferred that this compound may affect pathways related to cell growth and proliferation.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may have similar effects.

properties

IUPAC Name

2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-6-8(13-7(2)11-6)3-12-5-9-4-10-12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASJGHXGUJFJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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